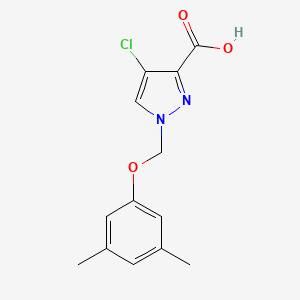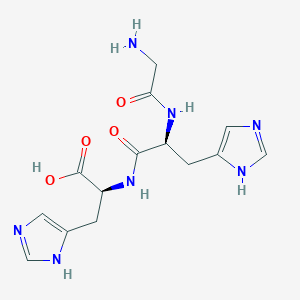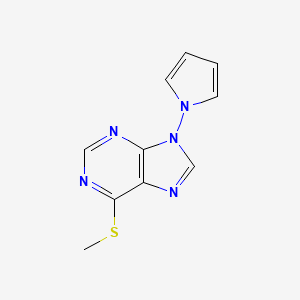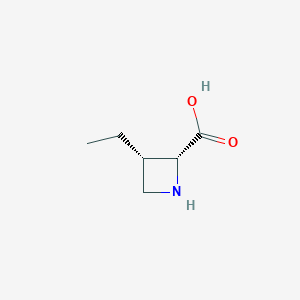
4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a dimethylphenoxy group, and a carboxylic acid group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylphenoxy group: This step involves the reaction of the chlorinated pyrazole with 3,5-dimethylphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Esterification and amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or primary amines under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Substitution reactions: Formation of substituted pyrazoles.
Oxidation and reduction reactions: Formation of oxides or alcohols.
Esterification and amidation: Formation of esters or amides.
科学的研究の応用
4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and dimethylphenoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group may play a role in its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro and dimethylphenoxy groups but lacks the pyrazole ring and carboxylic acid group.
1-(3,5-Dimethylphenoxy)-3-chloropropane: Contains the dimethylphenoxy and chloro groups but has a different core structure.
3,5-Dimethyl-4-chloropyrazole: Similar pyrazole ring structure but lacks the dimethylphenoxy and carboxylic acid groups.
Uniqueness
4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its chloro, dimethylphenoxy, and carboxylic acid groups attached to a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C13H13ClN2O3 |
|---|---|
分子量 |
280.70 g/mol |
IUPAC名 |
4-chloro-1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-9(2)5-10(4-8)19-7-16-6-11(14)12(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
InChIキー |
VXXADIVYFILADT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCN2C=C(C(=N2)C(=O)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)




![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)


![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)

